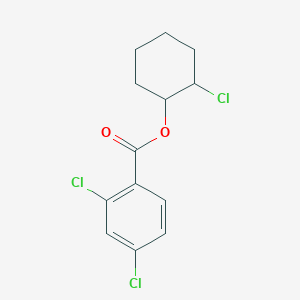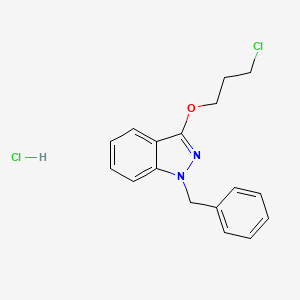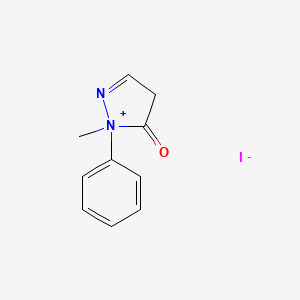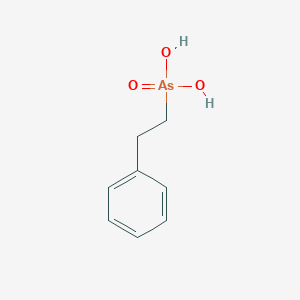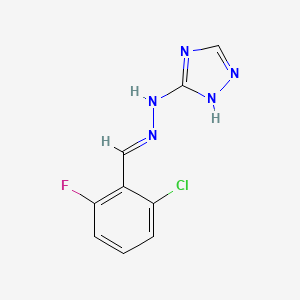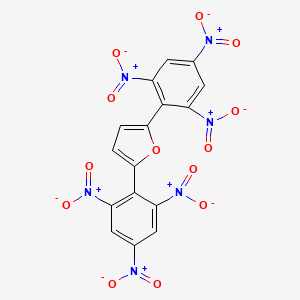
2,5-Bis(2,4,6-trinitrophenyl)furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(2,4,6-trinitrophenyl)furan is a chemical compound known for its unique structure and properties It is a derivative of furan, a heterocyclic organic compound, and contains two 2,4,6-trinitrophenyl groups attached to the furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2,4,6-trinitrophenyl)furan typically involves the nitration of 2,5-diphenylfuran. The nitration process requires the use of strong nitrating agents such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective introduction of nitro groups at the desired positions on the phenyl rings.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrating agents and the implementation of safety measures to prevent any hazardous incidents. The product is then purified through recrystallization or other suitable methods to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis(2,4,6-trinitrophenyl)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The nitro groups on the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can lead to the formation of amino derivatives, while oxidation can result in the formation of nitro-substituted furan derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(2,4,6-trinitrophenyl)furan has several scientific research applications, including:
Materials Science: The compound is studied for its potential use in the development of high-performance materials, such as polymers and composites.
Explosives: Due to its high energy content, it is investigated as a potential component in explosive formulations.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in the design of new drugs.
Analytical Chemistry: The compound is used as a standard or reference material in various analytical techniques.
Wirkmechanismus
The mechanism of action of 2,5-Bis(2,4,6-trinitrophenyl)furan involves its interaction with molecular targets and pathways. The nitro groups on the phenyl rings play a crucial role in its reactivity. In biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects. In materials science, its unique structure contributes to its mechanical and thermal properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trinitrotoluene (TNT): A well-known explosive with similar nitro groups.
Hexanitrostilbene (HNS): Another high-energy compound used in explosive formulations.
2,5-Bis(4-nitrophenyl)furan: A related compound with fewer nitro groups.
Uniqueness
2,5-Bis(2,4,6-trinitrophenyl)furan is unique due to its specific arrangement of nitro groups and the presence of the furan ring. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
65418-96-4 |
|---|---|
Molekularformel |
C16H6N6O13 |
Molekulargewicht |
490.25 g/mol |
IUPAC-Name |
2,5-bis(2,4,6-trinitrophenyl)furan |
InChI |
InChI=1S/C16H6N6O13/c23-17(24)7-3-9(19(27)28)15(10(4-7)20(29)30)13-1-2-14(35-13)16-11(21(31)32)5-8(18(25)26)6-12(16)22(33)34/h1-6H |
InChI-Schlüssel |
PRHKRGIYGFKUHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



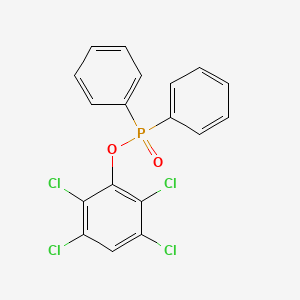
![1a-tert-Butyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B14489770.png)
![8-Tert-butyl-1,4-dithiaspiro[4.5]decane](/img/structure/B14489775.png)
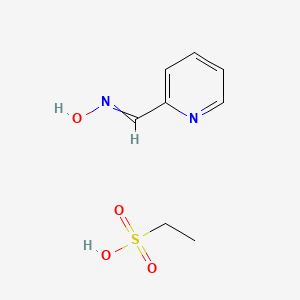
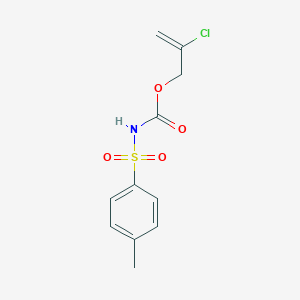
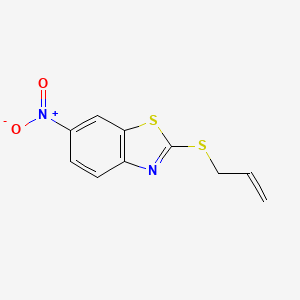
![2-{[3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl]sulfanyl}ethyl acetate](/img/structure/B14489809.png)
![1-Methyl-2-phenyl-5,10-dihydro-1H-imidazo[1,2-b]isoquinolin-4-ium bromide](/img/structure/B14489810.png)
